molecular formula C16H17F2N5O2 B1250416 {[(2,6-difluorophenyl)carbonyl]amino}-N-piperidin-4-yl-1H-pyrazole-3-carboxamide

{[(2,6-difluorophenyl)carbonyl]amino}-N-piperidin-4-yl-1H-pyrazole-3-carboxamide

Cat. No. B1250416
M. Wt: 349.34 g/mol
InChI Key: CXBHMSHVCKEEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,6-difluorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide is a member of the class of pryrazoles that is 4-amino-1H-pyrazole-3-carboxylic acid in which the primary amino group has been acylated by a 2,6-difluorobenzoyl group and in which the carboxylic acid has been converted to a carboxamide by formal condensation with the primary amino group of 4-aminopiperidine. It is a CDK1, CDK2 and CDK17 kinase inhibitor. It has a role as an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor. It is a member of piperidines, a member of pyrazoles, a secondary carboxamide and a difluorobenzene.

Scientific Research Applications

Synthesis and Structure Characterization

The compound "{[(2,6-difluorophenyl)carbonyl]amino}-N-piperidin-4-yl-1H-pyrazole-3-carboxamide" and its analogs have been subjects of interest in the synthesis and structural characterization. For instance, Li et al. (2015) synthesized a similar compound, 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide, and characterized its structure using various techniques, revealing a monoclinic crystal system with specific hydrogen bonds and intermolecular interactions. This illustrates the compound's complex structure and potential for detailed molecular interaction studies (Li et al., 2015).

Molecular Interaction and Binding Analysis

Shim et al. (2002) conducted a molecular interaction study of a similar antagonist compound, detailing its conformational analysis and interaction with cannabinoid receptors. The study provided insights into the molecule's energetics, conformations, and molecular field analysis, crucial for understanding its potential biological interactions (Shim et al., 2002).

Radiochemistry and Imaging Applications

Synthesis for Imaging Applications

Katoch-Rouse and Horti (2003) explored the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, demonstrating the compound's potential as a radiotracer for studying cannabinoid receptors using positron emission tomography. This research indicates the compound's applicability in neuroimaging and receptor study (Katoch-Rouse & Horti, 2003).

Biological Activity and Receptor Studies

Biological Activity and Receptor Affinity

Murineddu et al. (2006) synthesized new analogues of the compound and evaluated their affinity for cannabinoid receptors, demonstrating significant biological activity and potential for further pharmacological research (Murineddu et al., 2006).

properties

Molecular Formula

C16H17F2N5O2

Molecular Weight

349.34 g/mol

IUPAC Name

4-[(2,6-difluorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H17F2N5O2/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24)

InChI Key

CXBHMSHVCKEEGW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[(2,6-difluorophenyl)carbonyl]amino}-N-piperidin-4-yl-1H-pyrazole-3-carboxamide
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{[(2,6-difluorophenyl)carbonyl]amino}-N-piperidin-4-yl-1H-pyrazole-3-carboxamide
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{[(2,6-difluorophenyl)carbonyl]amino}-N-piperidin-4-yl-1H-pyrazole-3-carboxamide
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{[(2,6-difluorophenyl)carbonyl]amino}-N-piperidin-4-yl-1H-pyrazole-3-carboxamide
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{[(2,6-difluorophenyl)carbonyl]amino}-N-piperidin-4-yl-1H-pyrazole-3-carboxamide
Reactant of Route 6
{[(2,6-difluorophenyl)carbonyl]amino}-N-piperidin-4-yl-1H-pyrazole-3-carboxamide

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